molecular formula C23H21N5O5 B2838610 N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 941902-54-1

N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2838610
CAS RN: 941902-54-1
M. Wt: 447.451
InChI Key: UCDLPEBYGYYEEM-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H21N5O5 and its molecular weight is 447.451. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Reactivity

Research into heterocyclic derivatives of guanidine, including compounds with complex structures similar to N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide, has provided insights into their formation, crystal structure, and reactivity. For example, studies have explored the formation and X-ray structure determination of related heterocyclic compounds, shedding light on their chemical behavior and potential applications in various fields, such as materials science and drug design (Banfield, Fallon, & Gatehouse, 1987).

Radiolabeling and Imaging Applications

Compounds with structural similarities have been developed and radiolabeled for use in positron emission tomography (PET) imaging. For instance, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides were reported as selective ligands for imaging targets within the brain, highlighting the utility of these compounds in medical imaging and diagnostic applications (Dollé et al., 2008).

Antimicrobial Activity

Research on pyrimidinone and oxazinone derivatives, including structures similar to the compound , has shown antimicrobial properties. These studies provide a basis for developing new antimicrobial agents, contributing to the ongoing search for effective treatments against bacterial and fungal infections (Hossan et al., 2012).

Synthetic Pathways and Novel Compounds

The synthesis of new heterocyclic compounds incorporating various moieties, such as antipyrine, provides insights into the versatility of chemical reactions involving compounds like N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide. These studies are crucial for expanding the chemical toolkit available for drug discovery and development (Bondock, Rabie, Etman, & Fadda, 2008).

Chemical Transformations and Reactions

Investigations into the chemical reactions of related compounds, including those involving acetamidine, highlight the complex pathways and novel reaction mechanisms that can arise. Such research is fundamental for understanding the chemical behavior of these compounds, which can inform their application in synthesis and material science (Nishino, Kiyokawa, Miichi, & Tokuyama, 1972).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[2,4-dioxo-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O5/c1-32-18-6-5-16(12-19(18)33-2)26-20(29)14-27-17-4-3-9-25-21(17)22(30)28(23(27)31)13-15-7-10-24-11-8-15/h3-12H,13-14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDLPEBYGYYEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

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